molecular formula C9H17N B1435036 1-Isopropyl-2-azaspiro[3.3]heptane CAS No. 1803590-71-7

1-Isopropyl-2-azaspiro[3.3]heptane

Cat. No.: B1435036
CAS No.: 1803590-71-7
M. Wt: 139.24 g/mol
InChI Key: STZVATGIVFTOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets. This compound is a derivative of azaspiro[3.3]heptane, which is known for its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .

Mechanism of Action

Target of Action

It is known that this compound is a bioisostere of piperidine , a molecule found in the structure of over 30 approved drugs . Therefore, it can be inferred that 1-Isopropyl-2-azaspiro[3.3]heptane may interact with similar targets as piperidine-based drugs.

Mode of Action

As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres often exhibit comparable biological activity due to their similar physical and chemical properties.

Biochemical Pathways

As a bioisostere of piperidine , it is plausible that it affects similar pathways as piperidine-based drugs.

Pharmacokinetics

As a bioisostere of piperidine , it is likely to have similar pharmacokinetic properties. Bioisosteres often have similar physicochemical and ADME properties, which can affect their bioavailability.

Result of Action

As a bioisostere of piperidine , it is likely to produce similar effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with certain proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-azaspiro[3.3]heptane can be synthesized through a series of steps involving cycloaddition and reduction reactions. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring with alane . This method allows for the incorporation of various substituents, including the isopropyl group, to yield the desired spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for 1-Isopropyl-2-azaspiro[3This typically includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the spirocyclic carbon atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-Isopropyl-2-azaspiro[3.3]heptane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-2-azaspiro[3.3]heptane stands out due to its specific isopropyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .

Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7(2)8-9(6-10-8)4-3-5-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVATGIVFTOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-71-7
Record name 1-(propan-2-yl)-2-azaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-2-azaspiro[3.3]heptane
Reactant of Route 2
1-Isopropyl-2-azaspiro[3.3]heptane
Reactant of Route 3
1-Isopropyl-2-azaspiro[3.3]heptane
Reactant of Route 4
1-Isopropyl-2-azaspiro[3.3]heptane
Reactant of Route 5
1-Isopropyl-2-azaspiro[3.3]heptane
Reactant of Route 6
1-Isopropyl-2-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.